Gammacerane

Catalog No.
S635502
CAS No.
M.F
C30H52
M. Wt
412.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gammacerane

Product Name

Gammacerane

IUPAC Name

(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1

InChI Key

QDUDLLAGYKHBNK-QPYQYMOUSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C

The exact mass of the compound Gammacerane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Gammacerane (C30H52) is a highly stable pentacyclic triterpane derived from tetrahymanol, serving as a critical biomarker in petroleum geochemistry and paleoclimatology. In industrial and academic laboratories, it is primarily procured as an analytical reference standard for Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the Gammacerane Index (the ratio of gammacerane to C30 hopane). This index is a definitive indicator of water column stratification and hypersalinity in ancient depositional environments. Procuring an authentic, high-purity gammacerane standard is essential for accurate peak assignment, calibration of relative response factors, and precise oil-source correlation in complex hydrocarbon matrices where co-elution with structurally similar hopanoids is a persistent analytical challenge [1].

Relying on generic C30 hopane standards or uncalibrated reference crude oils for gammacerane identification leads to severe quantification errors and misidentifications. In standard GC-MS analysis (m/z 191 fragmentograms), gammacerane elutes in a highly congested chromatographic window, typically between the C31 22R and C32 22S homohopane isomers. Because its mass spectrum shares the ubiquitous m/z 191 base peak with dozens of co-eluting hopanes and methylhopanes, laboratories relying solely on relative retention times (RRT) from literature or generic reference oils frequently misassign the gammacerane peak. An authentic, pure gammacerane standard is strictly required to establish absolute retention times and exact mass spectral reference profiles, thereby preventing false positives in biomarker profiling and ensuring the integrity of the calculated Gammacerane Index [1].

Absolute Chromatographic Resolution in Congested Biomarker Windows

In standard non-polar GC-MS analyses, the m/z 191 mass fragmentogram is heavily congested with pentacyclic terpanes. Gammacerane elutes in a highly specific, narrow window between the C31 αβ-homohopane (22R) and C32 αβ-homohopane (22S) isomers. Without an authentic standard, identifying this peak relies on relative retention times, which vary significantly across different column phases and temperature programs, leading to misidentification with closely eluting methylhopanes. Procuring pure gammacerane allows laboratories to lock in the absolute retention time, eliminating peak assignment ambiguity in this critical elution zone [1].

Evidence DimensionRetention time calibration accuracy
Target Compound DataPure Gammacerane (exact absolute retention time established)
Comparator Or BaselineGeneric reference crude oil (relies on variable Relative Retention Times)
Quantified DifferenceEliminates peak assignment ambiguity between C31 22R and C32 22S homohopanes
ConditionsGC-MS analysis using non-polar capillary columns monitoring m/z 191

Accurate peak assignment is the absolute prerequisite for calculating the Gammacerane Index; misidentification invalidates the entire geochemical interpretation of the sample.

Mass Spectrometric Fragmentation Symmetry for Unambiguous Identification

While both gammacerane and generic homohopanes produce an m/z 191 base peak under 70 eV Electron Ionization (EI), their full fragmentation profiles differ fundamentally due to structural symmetry. Gammacerane's highly symmetrical framework yields a distinct mass spectrum dominated by the m/z 191 peak, lacking the characteristic asymmetric cleavage fragments that define C31 homohopanes. When utilized as a reference standard, this unique spectral signature allows analysts to differentiate true gammacerane from co-eluting isobaric interferences, a distinction impossible to make using a generic hopane standard [1].

Evidence DimensionMass spectral fragmentation profile
Target Compound DataGammacerane (highly symmetric cleavage yielding a distinct reference spectrum)
Comparator Or BaselineC31 homohopanes (asymmetric cleavage with secondary diagnostic fragments)
Quantified DifferenceProvides an exact reference mass spectrum to resolve isobaric co-elutions at m/z 191
Conditions70 eV Electron Ionization (EI) GC-MS

Enables analysts to confirm peak purity and resolve co-elutions in complex crude oil extracts without requiring expensive multi-dimensional GC×GC setups.

Precision Calibration of the Gammacerane Index (G/C30H)

The Gammacerane Index (G/C30H) is the premier metric for assessing water column stratification, with values <0.1 indicating freshwater environments and values >0.3 to >1.0 indicating hypersaline or highly stratified conditions. Because mass spectrometers exhibit different response factors for gammacerane versus C30 hopane, calculating this ratio using uncalibrated peak areas introduces significant quantitative error. Procuring an authentic gammacerane standard enables the calculation of exact relative response factors, ensuring that the G/C30H ratio is quantitatively accurate and comparable across different instruments and laboratories [1].

Evidence DimensionGammacerane Index (G/C30H) quantification accuracy
Target Compound DataCalibrated quantification using pure Gammacerane standard
Comparator Or BaselineUncalibrated peak area integration
Quantified DifferenceCorrects instrument-specific response factor bias, allowing precise differentiation between freshwater (<0.1) and hypersaline (>0.3) thresholds
ConditionsQuantitative biomarker profiling of saturated hydrocarbon fractions

Ensures that exploration geochemists and paleoclimatologists base their depositional models on true concentration ratios rather than instrument-biased artifacts.

Petroleum Geochemistry and Oil-Source Correlation

Essential for quantifying the Gammacerane Index (G/C30H) in crude oils and source rock extracts to determine depositional environments, specifically identifying hypersaline or stratified lacustrine/marine source rocks [1].

Paleoclimatology and Paleoenvironmental Reconstruction

Used as a definitive biomarker standard to trace ancient water column stratification and the presence of bacterivorous ciliates (via its precursor tetrahymanol) in sedimentary records [1].

GC-MS and GC×GC-TOFMS Method Development

Serves as a critical retention time and mass spectral reference compound for optimizing chromatographic separations in the heavily congested m/z 191 pentacyclic terpane elution window, preventing misidentification with C31 and C32 homohopanes[2].

XLogP3

11.6

Wikipedia

Gammacerane

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Last modified: 02-18-2024

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